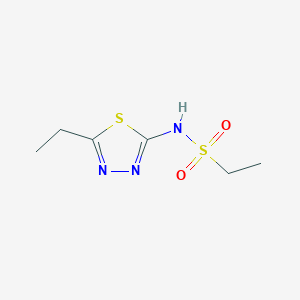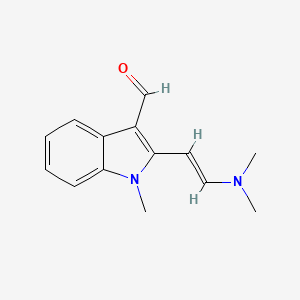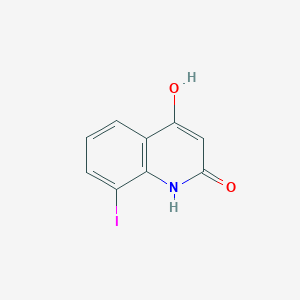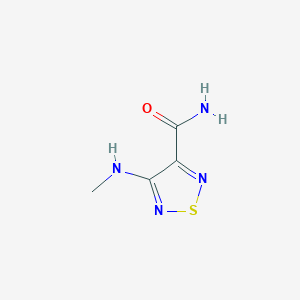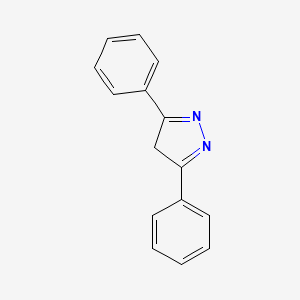
3,5-diphenyl-4H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-4H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diphenyl-4H-pyrazole can be synthesized through several methods. One common approach involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically occur under mild conditions and yield the desired pyrazole derivatives in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial synthesis often involves optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-4H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3,5-Diphenyl-4H-pyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Some pyrazole-based compounds are explored as drug candidates due to their ability to interact with biological targets.
Industry: Pyrazoles are used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-diphenyl-4H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
- 4-Methyl-3,5-diphenyl-4H-pyrazol-4-ol
Uniqueness
3,5-Diphenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H12N2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3,5-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
NSFLJLJINCMQEC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


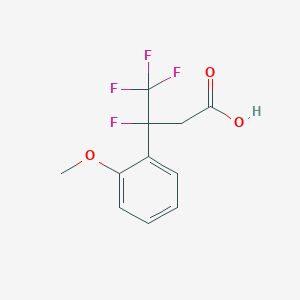
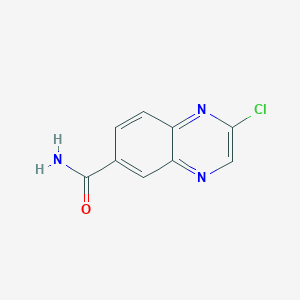
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)




![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
